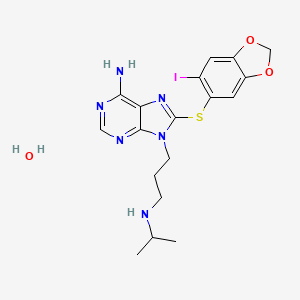
RA-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RA-9 is an inhibitor of proteasome-associated DUBs.
Applications De Recherche Scientifique
Discourse Functions in Scientific Research
- RA (Research Articles) employ unmarked themes, i.e., grammatical subjects, as a significant component for structuring textual interaction within the scientific community. This aspect strongly characterizes the genre of scientific RAs (Gosden, 1993).
Role in Nervous System and Neuronal Regeneration
- 9-cis Retinoic Acid (9-cis-RA) is shown to be present in the CNS of invertebrates and exhibits neurotrophic and chemotropic effects on cultured neurons. This indicates a potential physiological role for 9-cis-RA in neuronal regeneration and axon pathfinding (Dmetrichuk et al., 2008).
Thermodynamic Modeling in Reduced Activation Steels
- Reduced Activation (RA) martensitic steels, like the 9/11CrWVTa type, are promising for fusion reactor applications. Their development involves thermodynamic modeling, providing insights into phase relationships, compositions, and transition temperatures (Danón & Servant, 2005).
Research Assistant (RA) in Computational Sciences
- RA, a Java programming tool, aids in capturing and organizing data in computational experiments, enhancing the efficiency and reproducibility of scientific research (Ramage & Oliner, 2007).
Proteasome-Associated Deubiquitinating Enzymes in Cancer Treatment
- RA-9 has been identified as a potent inhibitor of deubiquitinating enzymes, showing significant anti-cancer activity in vitro and in vivo in ovarian cancer models. This highlights its potential in targeted cancer therapies (Coughlin et al., 2015).
Retinoid Receptors and Endogenous Retinoic Acids
- 9-cis RA is identified as a high-affinity ligand for the retinoid X receptor, crucial for modulating the transcriptional properties of receptors and potentially impacting signaling pathways in biological systems (Heyman et al., 1992; Allenby et al., 1993).
DNA Repair and the 9-1-1 Complex
- The Rad9-Rad1-Hus1 checkpoint complex (9-1-1) plays a role in DNA damage detection and potentially in DNA repair, indicating a broader function in cellular responses to genomic instability (Helt et al., 2005).
Clinical Trials and Cancer Research
- Various studies have examined the clinical applications of 9-cis RA in treatments like acute promyelocytic leukemia and other cancers, focusing on its receptor interactions and pharmacokinetics (Miller et al., 1995; Donato & Noy, 2005; Cosco et al., 2011; Miller et al., 1996).
Enhanced Medical Radiopharmaceuticals
- The production of high-purity radium-223 from legacy actinium-beryllium neutron sources demonstrates the advancement in radiopharmaceutical development, potentially benefiting cancer treatment (Soderquist et al., 2012).
Hematopoiesis Studies
- RA-9's effects on hematopoiesis have been studied, highlighting its impact on the proliferation and differentiation of hematopoietic cells, which is critical for understanding and treating blood disorders (Sakashita et al., 1993).
Mitochondrial Transcription Regulation
- 9-cis RA is involved in increasing mitochondrial DNA transcription, mediated by retinoid X receptor localization to mitochondria. This sheds light on the complex interactions between retinoids and cellular organelles (Lin et al., 2008).
Propriétés
Numéro CAS |
1262295-74-8 |
|---|---|
Nom du produit |
RA-9 |
Formule moléculaire |
C32H37Cl4N7O5 |
Poids moléculaire |
741.49 |
Nom IUPAC |
N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine |
InChI |
InChI=1S/C32H37Cl4N7O5/c33-22-8-6-18(14-24(22)35)12-20-16-43(17-21(28(20)44)13-19-7-9-23(34)25(36)15-19)32(48)42-26(5-3-11-40-31(38)39)29(45)41-27(30(46)47)4-1-2-10-37/h6-9,12-15,26-27H,1-5,10-11,16-17,37H2,(H,41,45)(H,42,48)(H,46,47)(H4,38,39,40)/b20-12+,21-13+/t26-,27-/m0/s1 |
Clé InChI |
BNQKHLJMLJIRBI-PMWHKEQESA-N |
SMILES |
NCCCC[C@@H](C(O)=O)NC([C@H](CCCNC(N)=N)NC(N1C/C(C(/C(C1)=C/C2=CC=C(Cl)C(Cl)=C2)=O)=C\C3=CC=C(Cl)C(Cl)=C3)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RA-9; RA 9; RA9; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



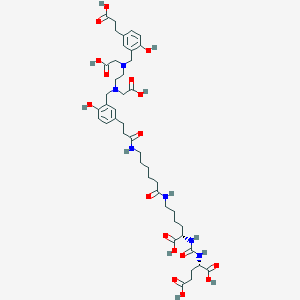
![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)
![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)
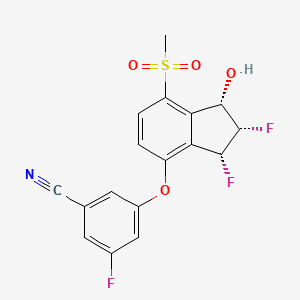
![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)
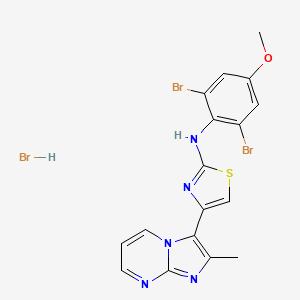
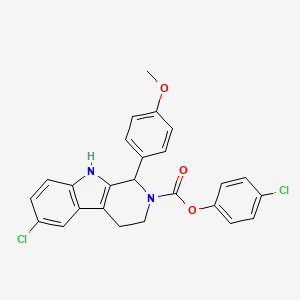
![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

